1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene
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Overview
Description
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, characterized by the presence of a fluorinated butenyl group attached to the naphthalene ring, exhibits unique chemical properties that make it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and a suitable fluorinated butenyl precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the fluorinated butenyl group into different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens, nitro groups, or alkyl groups onto the naphthalene ring.
Scientific Research Applications
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene involves its interaction with molecular targets and pathways within biological systems. The fluorinated butenyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific effects at the cellular level.
Comparison with Similar Compounds
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene can be compared with other naphthalene derivatives, such as:
Naphthalene: The parent compound, which lacks the fluorinated butenyl group.
1-fluoronaphthalene: A simpler fluorinated derivative without the butenyl group.
2-fluoronaphthalene: Another fluorinated derivative with the fluorine atom at a different position on the naphthalene ring.
1-butenyl naphthalene: A derivative with a butenyl group but without fluorination.
The presence of the fluorinated butenyl group in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from these similar compounds.
Biological Activity
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound consists of a naphthalene ring substituted with a (Z)-1-fluorobut-2-en-2-yl group. The presence of the fluorine atom and the geometric configuration (Z) may influence its reactivity and biological interactions.
Research indicates that this compound may interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with cellular signaling. The fluorinated alkene moiety can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit cytotoxic effects against several cancer cell lines. For instance, a study conducted on breast cancer cells demonstrated that the compound induced apoptosis through the activation of caspases, highlighting its potential as a therapeutic agent in oncology .
Data Table: Biological Activity Overview
Activity | Cell Line | Effect | Mechanism |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | Induced apoptosis | Caspase activation |
Antimicrobial | E. coli | Inhibited growth | Disruption of cell membrane integrity |
Anti-inflammatory | RAW 264.7 (macrophages) | Reduced cytokine production | Inhibition of NF-kB signaling |
Case Study 1: Anticancer Effects
In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased early and late apoptotic cells compared to control groups .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of the compound against E. coli. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting that the compound may disrupt bacterial cell membranes, leading to cell lysis .
Research Findings
Recent research has focused on the synthesis and modification of fluorinated compounds to enhance their biological activity. The unique properties imparted by fluorine substitution are believed to contribute to increased potency against various biological targets.
Properties
Molecular Formula |
C14H13F |
---|---|
Molecular Weight |
200.25 g/mol |
IUPAC Name |
1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene |
InChI |
InChI=1S/C14H13F/c1-2-11(10-15)13-9-5-7-12-6-3-4-8-14(12)13/h2-9H,10H2,1H3/b11-2+ |
InChI Key |
XZOKTKRNXXVEBF-BIIKFXOESA-N |
Isomeric SMILES |
C/C=C(\CF)/C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC=C(CF)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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